molecular formula C17H21NO4·HBr B192344 Scopolamine hydrobromide CAS No. 114-49-8

Scopolamine hydrobromide

Cat. No. B192344
CAS RN: 114-49-8
M. Wt: 384.3 g/mol
InChI Key: WTGQALLALWYDJH-VTEZLSFDSA-N
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Description

Scopolamine Hydrobromide is the hydrobromide salt form of scopolamine, a tropane alkaloid derived from plants of the nightshade family (Solanaceae), specifically Hyoscyamus niger and Atropa belladonna . It is used to manage and treat postoperative nausea and vomiting (PONV) and motion sickness . It belongs to the anticholinergic class of drugs .


Synthesis Analysis

Scopolamine Hydrobromide can be prepared by a column chromatographic procedure which is used to both isolate the drug from tablets and injections and form the hydrobromide salt . Another method involves the use of ionic crosslinking with tripolyphosphate (TPP) as a crosslinker and chitosan as a carrier .


Molecular Structure Analysis

Scopolamine Hydrobromide has a molecular formula of C17H21NO4.BrH . The solid-state structure of (-)-scopolamine hydrobromide sesquihydrate was determined by single-crystal X-ray diffraction analysis at low temperature .


Chemical Reactions Analysis

The retention behaviour of scopolamine and its related compounds was investigated on the silica-based HPLC stationary phase . A high correlation between the retention parameter (log k) and lipophilicity (log P) confirms the significant influence of hydrophobic interactions on the retention behaviour of the aforementioned compounds .


Physical And Chemical Properties Analysis

Scopolamine Hydrobromide appears as colorless crystals or white powder or solid. It has no odor and a pH (of 5% solution) of 4-5.5. It is slightly efflorescent in dry air .

Scientific Research Applications

Application in Alzheimer’s Disease Research

  • Scientific Field : Neurology and Pharmacology .
  • Summary of the Application : Scopolamine hydrobromide is used to induce cognitive deficits in animal models of Alzheimer’s disease . It has been employed in several studies to understand, identify, and characterize biological targets for Alzheimer’s disease .

Application in Crystallization Research

  • Scientific Field : Chemistry and Material Science .
  • Summary of the Application : Scopolamine hydrobromide has been used in research exploring the effects of magnetic fields on crystallization .
  • Methods of Application : The study involved the use of a magnetic field-induced crystallization method for the preparation of high-purity scopolamine hydrobromide . The influence of crystallization solvents and magnetic field intensity on the crystallization process of scopolamine hydrobromide was investigated .
  • . It was also discovered that a magnetic field could destroy hydrogen bonds within the solution, and change the physical properties of the mother liquid, so as to promote the nucleation formation and crystal growth .

Application in Transdermal Drug Delivery Systems

  • Scientific Field : Pharmacology and Drug Delivery .
  • Summary of the Application : Scopolamine hydrobromide is used in Transderm Scōp® Transdermal Drug Delivery Systems (TDS). The goal of the research was to estimate the strength of a scopolamine TDS in vivo, using residual drug vs. pharmacokinetic analyses .
  • Methods of Application : A two-arm, open-label, crossover pharmacokinetic study was completed in 26 volunteers. Serum samples were collected and residual scopolamine was extracted from worn TDS .
  • Results or Outcomes : In residual drug analyses, mean ± SD scopolamine release rate was 0.015±0.002 mg/h (11% RSD), vs. 0.016±0.006 mg/h (35% RSD) from numeric deconvolution, 0.015±0.005 mg/h (34% RSD) from graphical analysis, and 0.015±0.007 mg/h (44% RSD) from non-compartmental analysis .

Application in Anticholinergic Therapeutics

  • Scientific Field : Pharmacology and Therapeutics .
  • Summary of the Application : Scopolamine hydrobromide, also known as hyoscine, is used as a pharmaceutical active substance in the treatment of postoperative nausea and vomiting, motion sickness and gastrointestinal, renal and biliary spasms .
  • Methods of Application : Scopolamine hydrobromide is administered to patients as needed for the treatment of the aforementioned conditions .
  • Results or Outcomes : Scopolamine hydrobromide has been found to be effective in treating these conditions, with fewer adverse effects and higher physiological activity than other similar substances .

Application in Analytical Applications

  • Scientific Field : Analytical Chemistry .
  • Summary of the Application : Scopolamine hydrobromide is used in several analytical applications including but not limited to pharma release testing, pharma method development for qualitative and quantitative analyses, food and beverage quality control testing, and other calibration requirements .

Application in Surface-Enhanced Raman Spectroscopy

  • Scientific Field : Spectroscopy .
  • Summary of the Application : Surface-enhanced Raman spectroscopy (SERS) was used to measure scopolamine hydrobromide .
  • Methods of Application : The study involved the use of SERS to measure scopolamine hydrobromide. The Raman characteristic peaks of scopolamine hydrobromide were assigned, and the characteristic peaks were determined .
  • Results or Outcomes : The results revealed the Raman characteristic peaks of scopolamine hydrobromide, providing valuable information about its structure and properties .

Safety And Hazards

Scopolamine Hydrobromide should be handled with care. Avoid getting it in eyes, on skin, or on clothing. Wear personal protective equipment/face protection. Avoid dust formation. Use only under a chemical fume hood. Do not breathe (dust, vapor, mist, gas). Do not ingest. If swallowed then seek immediate medical assistance .

properties

IUPAC Name

[(1R,2R,4S,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide
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InChI

InChI=1S/C17H21NO4.BrH/c1-18-13-7-11(8-14(18)16-15(13)22-16)21-17(20)12(9-19)10-5-3-2-4-6-10;/h2-6,11-16,19H,7-9H2,1H3;1H/t11?,12-,13-,14+,15-,16+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTGQALLALWYDJH-WYHSTMEOSA-N
Source PubChem
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Canonical SMILES

CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4.Br
Source PubChem
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Isomeric SMILES

CN1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4.Br
Source PubChem
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Molecular Formula

C17H21NO4.BrH, C17H22BrNO4
Record name SCOPOLAMINE HYDROBROMIDE
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DSSTOX Substance ID

DTXSID0032029
Record name Scopolamine hydrobromide
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Molecular Weight

384.3 g/mol
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Physical Description

Scopolamine hydrobromide appears as colorless crystals or white powder or solid. Has no odor. pH (of 5% solution): 4-5.5. Slightly efflorescent in dry air. Bitter, acrid taste. (NTP, 1992)
Record name SCOPOLAMINE HYDROBROMIDE
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Solubility

>57.6 [ug/mL] (The mean of the results at pH 7.4), greater than or equal to 100 mg/mL at 68 °F (NTP, 1992)
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Record name SCOPOLAMINE HYDROBROMIDE
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Product Name

Scopolamine hydrobromide

CAS RN

114-49-8
Record name SCOPOLAMINE HYDROBROMIDE
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Record name Scopolamine hydrobromide
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Record name Benzeneacetic acid, .alpha.-(hydroxymethyl)-, (1.alpha.,2.beta.,4.beta.,5.alpha.,7.beta.)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl ester, hydrobromide (1:1), (.alpha.S)-
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Record name Scopolamine hydrobromide
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Record name Hyoscine hydrobromide
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Record name SCOPOLAMINE HYDROBROMIDE ANHYDROUS
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Melting Point

387 °F (decomposes) (NTP, 1992)
Record name SCOPOLAMINE HYDROBROMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6,660
Citations
FJ Muhtadi, MMA Hassan - Analytical Profiles of Drug Substances, 1990 - Elsevier
… Slightly soluble in chloroform and almost insoluble in ether (scopolamine hydrobromide) (11). The BP ( 12 ) reported the following solubility data for scopolamine hydrobromide: soluble …
Number of citations: 3 www.sciencedirect.com
S Cao, Q Zhang, X Jiang - Acta Pharmacologica Sinica, 2007 - nature.com
… Aim: To develop a novel, in situ gel system for nasal delivery of scopolamine hydrobromide (SCOP) and study its efficacy on motion sickness. Methods: SCOP in situ gels at 0.2%, 0.5%, …
Number of citations: 83 www.nature.com
S Ahmed, AP Sileno, JC demeireles, R Dua… - Pharmaceutical …, 2000 - Springer
… The dose was either 0.2 mg/0.05 mL or 0.4 mg/ doses to evaluate the effects of pH and dose on nasal absorption 0.10 mL of scopolamine hydrobromide. of scopolamine hydrobromide. …
Number of citations: 37 link.springer.com
R Likar, E Rupacher, H Kager, M Molnar… - Wiener klinische …, 2008 - Springer
… glycopyrronium bromide as compared with scopolamine hydrobromide in alleviating death rattle … Group A received scopolamine hydrobromide in a dose of 0.5 mg intravenously every 6 …
Number of citations: 22 link.springer.com
WG McBride, PH Vardy, J French - Australian journal of biological …, 1982 - CSIRO Publishing
… When 100 or 200 p,g of scopolamine hydrobromide were … white rabbit does given scopolamine hydrobromide at the rate … bolus doses of scopolamine hydrobromide ranging from 37 to …
Number of citations: 32 www.publish.csiro.au
E Suits, RL Isaacson - International Journal of Neuropharmacology, 1968 - Elsevier
… To investigate this parallel more thoroughly, scopolamine hydrobromide was administered to rats in one-way and two-way active avoidance learning situations. The drugged animals …
Number of citations: 79 www.sciencedirect.com
T Ceyhan, M Kartal, ML Altun, F Tülemis… - … of pharmaceutical and …, 2001 - Elsevier
… scopolamine hydrobromide has been developed and validated. Atropine sulfate and scopolamine hydrobromide … atropine sulfate (I) and scopolamine hydrobromide (II) were between …
Number of citations: 29 www.sciencedirect.com
R Glaser, JP Charland, A Michel - Journal of the Chemical Society …, 1989 - pubs.rsc.org
The solid-state structure of anhydrous (Nr,Cα-S)-(–)-scopolamine hydrobromide [(–)-hyoscine], an acetylcholine antagonist, has been determined by single crystal X-ray diffraction …
Number of citations: 23 pubs.rsc.org
L Bao, XY Sha, H Zhao, LJ Wu - Analytical Sciences, 2017 - jstage.jst.go.jp
… However, scopolamine hydrobromide has not yet been … aqueous solution of scopolamine hydrobromide aggregated with … has wide utility in the detection of scopolamine hydrobromide. …
Number of citations: 8 www.jstage.jst.go.jp
A Michel, M Drouin, R Glaser - Journal of pharmaceutical sciences, 1994 - Elsevier
… The solid-state structure of (−)-scopolamine hydrobromide … (Nr, C α -S)-(−)-Scopolamine hydrobromide sesquihydrate … (Nr, C α -S)-(−)-scopolamine hydrobromide. The United States …
Number of citations: 19 www.sciencedirect.com

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